Cas no 40003-48-3 (2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid)
2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-4-methylthiazole-5-carboxylic acid
- 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid(SALTDATA: FREE)
- 5-thiazolecarboxylic acid, 2-chloro-4-methyl-
- MLS000083384
- CHEMBL1341122
- 2-Chloro-4-methylthiazole-5-carboxylicacid
- F2113-0312
- SCHEMBL2514326
- D73863
- 40003-48-3
- J-508771
- NS-01514
- HMS2425P06
- CS-0072383
- AKOS005136093
- A873508
- FT-0745168
- Z1198163499
- 2-Chloro-4-methyl-thiazole-5-carboxylic acid
- MFCD03848159
- EN300-98872
- 2-chloro-4-methyl-thiazole-5-carboxylic acid, AldrichCPR
- 2-Chloro-4-methyl-5-thiazolecarboxylic acid
- 5-Pyrimidinecarboxylic acid, 6-amino-1,2-dihydro-2-thioxo-, ethyl ester
- SMR000048295
- DTXSID40349844
- AP-501/40791414
- 2-Chloro-4-methyl-thiazole-5-carboxylicacid
- BBL030132
- STK590163
- DB-069909
-
- MDL: MFCD03848159
- Inchi: 1S/C5H4ClNO2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9)
- InChI Key: LDUFDQVROYUUBS-UHFFFAOYSA-N
- SMILES: ClC1=NC(C)=C(C(=O)O)S1
Computed Properties
- Exact Mass: 176.96522
- Monoisotopic Mass: 176.965
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.4A^2
- XLogP3: 2.2
Experimental Properties
- Density: 1.573
- Boiling Point: 364.409°C at 760 mmHg
- Flash Point: 174.188°C
- Refractive Index: 1.615
- PSA: 50.19
- LogP: 1.80310
2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059004128-1g |
2-Chloro-4-methylthiazole-5-carboxylic acid |
40003-48-3 | 95% | 1g |
$288.00 | 2023-09-02 | |
| Alichem | A059004128-5g |
2-Chloro-4-methylthiazole-5-carboxylic acid |
40003-48-3 | 95% | 5g |
$889.92 | 2023-09-02 | |
| TRC | C374448-25mg |
2-chloro-4-methylthiazole-5-carboxylic acid |
40003-48-3 | 25mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C374448-50mg |
2-chloro-4-methylthiazole-5-carboxylic acid |
40003-48-3 | 50mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C374448-250mg |
2-chloro-4-methylthiazole-5-carboxylic acid |
40003-48-3 | 250mg |
$ 250.00 | 2022-04-01 | ||
| Chemenu | CM129070-1g |
2-chloro-4-methylthiazole-5-carboxylic acid |
40003-48-3 | 95% | 1g |
$333 | 2021-08-05 | |
| Chemenu | CM129070-5g |
2-chloro-4-methylthiazole-5-carboxylic acid |
40003-48-3 | 95% | 5g |
$1006 | 2021-08-05 | |
| abcr | AB294269-5 g |
2-Chloro-4-methyl-1,3-thiazole-5-carboxylic acid, 95%; . |
40003-48-3 | 95% | 5g |
€144.50 | 2023-04-26 | |
| abcr | AB294269-25 g |
2-Chloro-4-methyl-1,3-thiazole-5-carboxylic acid, 95%; . |
40003-48-3 | 95% | 25g |
€388.80 | 2023-04-26 | |
| Chemenu | CM129070-5g |
2-chloro-4-methylthiazole-5-carboxylic acid |
40003-48-3 | 95% | 5g |
$57 | 2023-02-17 |
2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid Suppliers
2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid
2-Chloro-4-methyl-1,3-thiazole-5-carboxylic Acid (CAS No. 40003-48-3): An Overview
2-Chloro-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 40003-48-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound belongs to the thiazole class of heterocyclic compounds and is characterized by its unique structural features, which include a chlorine atom and a methyl group attached to the thiazole ring, along with a carboxylic acid group. These structural elements contribute to its diverse chemical properties and potential applications in various scientific domains.
The chemical structure of 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid can be represented as C6H5ClNO2S. The presence of the chlorine and methyl groups imparts specific reactivity and stability to the molecule, making it an attractive candidate for synthetic transformations and biological studies. The carboxylic acid group further enhances its solubility in polar solvents and facilitates its use in various chemical reactions.
In recent years, 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. Thiazoles are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The unique combination of functional groups in this compound has led researchers to explore its potential as a lead compound for the development of novel therapeutic agents.
One of the key areas of research involving 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid is its role in the inhibition of specific enzymes involved in disease pathways. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against enzymes such as carbonic anhydrase and tyrosinase. These enzymes are implicated in various diseases, including glaucoma and melanoma, respectively. By targeting these enzymes, 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives may offer new therapeutic options for patients suffering from these conditions.
Beyond its enzymatic inhibition properties, 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid has also been investigated for its potential as an antiviral agent. Research has demonstrated that certain derivatives of this compound exhibit antiviral activity against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action involves interference with viral replication processes, making it a promising candidate for the development of new antiviral drugs.
In addition to its biological applications, 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid is also used as a building block in organic synthesis. Its reactivity and functional group diversity make it a valuable intermediate for the synthesis of more complex molecules. For example, it can be used in the preparation of thiazole-based ligands for metal complexes, which have applications in catalysis and materials science.
The synthesis of 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multi-step processes that include the formation of the thiazole ring followed by functional group modifications. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of this compound. These improvements not only enhance the yield and purity of the final product but also reduce the environmental impact associated with its synthesis.
The safety profile of 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid is another important aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity when used at appropriate concentrations. However, as with any chemical compound, proper handling and storage precautions should be observed to ensure safety in laboratory settings.
In conclusion, 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 40003-48-3) is a multifaceted compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical research. Its unique structural features and diverse chemical properties make it an attractive candidate for further exploration and development. As research continues to uncover new insights into its biological activities and synthetic potential, this compound is likely to play an increasingly important role in advancing scientific knowledge and improving human health.
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